Journal Name:Organic & Biomolecular Chemistry
Journal ISSN:1477-0520
IF:3.89
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ob
Year of Origin:2003
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:1097
Publishing Cycle:Semimonthly
OA or Not:Not
Quantitative sensory characterisation of, and distinction between, Argentine ciders
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-05-19 , DOI: 10.1002/jib.655
This work reports the quantitative sensorial characterisation of Argentine ciders from the Patagonia and Cuyo regions. Argentine cider has been undervalued by consumers in recent years - a challenge to which the academic and manufacturing sectors have risen. Sensory analysis characterised 17 large scale (‘industrial') and one small scale (‘artisanal’) Argentine ciders. Some of the ciders had a fruity aroma with predominant apple notes, whereas others had unwanted sediment and sulphite odours. Based on the quantitative aroma results, the ciders were distinguished by principal components analysis (PCA) with two groups discriminated by the apple and sediment descriptors. The ciders were similarly characterised and distinguished by flavour. The work reported here can be used by cider producers to improve their products. © 2021 The Institute of Brewing & Distilling
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Towards lager beer aroma improvement via selective amino acid release by proteases during mashing
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2022-02-02 , DOI: 10.1002/jib.682
Higher alcohols and esters are key compounds from fermentation that help define the character of beer. Higher alcohols are mainly produced by yeast via the Ehrlich amino acid degradation pathway of especially leucine, isoleucine, valine, and phenylalanine. Augmenting the concentration of these amino acids can enhance the output of the Ehrlich pathway. Unlike previous studies, the work reported here explores the possibility of combining endo- and exo-proteases to selectively release these amino acids to potentially impact on flavour formation. The wort from enzyme treated mash was fermented by Saccharomyces pastorianus and the green beer was analysed by GC/MS. Treatment with proteases in laboratory scale mashing increased the level of leucine, isoleucine, valine, and phenylalanine by up to twofold. Fermentation of the wort, produced about 10% more isoamyl alcohol and 17% more isoamyl acetate derived from leucine, compared to the control. © 2022 Novozymes AS. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling.
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Heartwood dry extract: a key fraction for the quality and the diversity of rums and spirits
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2020-12-09 , DOI: 10.1002/jib.631
Oak heartwood provides easily soluble dry extract. The fraction is rich in various polymers including polysaccharides, polyphenols and lignin. During cask ageing, spirit composition improves by the addition of oak dry extract. New spirits, such as white rums, develop colour and character such as softness and sweetness. Mouthfeel and presentation of the final product are completely changed. The content of alcohol and dry extract influence the thickness and taste of the spirit. Microviscosity was measured in a commercial rums and other spirits, highlighting a direct correlation between dry extract and microviscosity. Two indices are proposed for the evaluation of ageing in oak casks: the ratio of Total Polyphenols Index (TPI)/dry extract and the Global Tastefully Index integrating microviscosity and TPI. The proposed indices allowed the differentiation between (i) long aged products, (ii) short ageing and (iii) white spirits with short ageing and artificial treatments mimicking cask ageing. © 2020 The Institute of Brewing & Distilling
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Brewery spent grain: a potential biosorbent for hexavalent chromium
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-01-29 , DOI: 10.1002/jib.638
Spent grain is a solid waste from the brewery process which is used as feed for ruminants or as organic fertiliser. Due to the large scale generation of spent grain, new technological and industrial applications are being developed. In this work, spent grain was modified by chemical treatments for use in the biosorption of hexavalent chromium. For spent grain treated with acid, alkali, petroleum ether and hydrogen peroxide, the amount of hexavalent chromium removed was respectively 97, 21, 0.9 and 0.5%. The kinetic data of spent grain biosorbent treated with acid, untreated and treated with alkali were applied to pseudo‐first order, pseudo‐second order and intraparticle diffusion models. The pseudo‐second order model showed the best fit to the kinetic data, indicating chemisorption in the biosorption processes. The effects of pH and biosorbent concentration were analysed for spent grain treated with acid. The optimum values for pH and concentration of the biosorbent were pH 2 and 2 g/L.
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The enhanced susceptibility of alcohol-free and low alcohol beers to microbiological spoilage: implications for draught dispense
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-10-07 , DOI: 10.1002/jib.670
The spoilage of six alcohol-free (AFB, ≤ 0.05% ABV) and two low alcohol beers (LAB, ≤ 1.2% ABV) was assessed by challenge testing with microflora from draught beer. Spoilage of AFB and LABs was greater (2-5 x) than two ‘control’ premium lager beers (4.5% ABV). Measurement of spoilage by challenge testing was reproducible irrespective of the source of draught beer microflora (public house, date, or beer style). Spoilage was correlated with the level of ‘fermentables’ (glucose + fructose + maltose) in the product but was also dependent on the availability of micronutrients. The addition of ethanol (2-8% ABV) to three AFBs and a LAB resulted only in a modest inhibition of spoilage (collectively 24% at 8% ABV) and, it is suggested, that the complexity of the product composition provides protection. Given the vulnerability of AFBs and LABs to spoilage and susceptibility to microorganisms that are usually supressed by ethanol, it is strongly recommended that low or alcohol-free beer styles are not offered to consumers in the on-trade by conventional long line dispense systems. It is suggested that AFB and LABs in a draught format require innovative, hygienically designed stand-alone dispense systems that remove or significantly minimise the risk of microbiological contamination, growth and associated product spoilage. © 2021 The Institute of Brewing & Distilling
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Key constituents, flavour profiles and specific sensory evaluation of wheat style non-alcoholic beers depending on their production method
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-06-21 , DOI: 10.1002/jib.663
Analytical and sensory profiles of non-alcoholic beers (NAB) vary on the process used for their production. The style and production procedure with blending and subsequent aroma enhancement lead to a wide range of product specific characteristics, which have so far only been evaluated using attributes and schemes developed for standard alcoholic beers. There has been no comparison and characterisation of wheat style NABs from different production processes using olfactrometry in combination with sensory analysis. GC-O/MS sniffing was performed to identify the aroma active components in wheat style NABs produced by different methods and the alcoholic standard beer to determine the differences in their aroma spectrum. Based on this, a sensory scheme for the targeted assessment of aroma profile, flavour intensity and attributes describing non-volatile properties was developed and validated using top fermented NABs. The odour activity of aroma substances differ depending on the matrix. The choice of attributes varies depending on the production process and aroma profiling is not always sufficient for the holistic characterisation of NABs. © 2021 The Authors. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling.
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Ability of the Mandarina Bavaria hop variety to release free odorant polyfunctional thiols in late‐hopped beers
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-01-27 , DOI: 10.1002/jib.636
The cysteinylated and glutathionylated precursors of 3‐sulfanylpentanol (Cys‐3SPol up to 197 μg/kg, G‐3SPol up to 14 mg/kg), recently reported in hops, were quantitated for the first time in the Mandarina Bavaria variety, along with the ubiquitous cysteinylated and glutathionylated forms of 3‐sulfanylhexanol (Cys‐3SHol up to 897 μg/kg, G‐3SHol up to 46 mg/kg). In contrast to findings with another new German cultivar, Polaris, no trace of 3‐sulfanyl‐4‐methylpentanol adducts (Cys‐ and G‐ 3S4MPol) was found. To assess the transfer rate of thiols from hops to finished beer, the same pilot Mandarina Bavaria hopped wort was fermented with two different dry yeasts, bottle refermented or not, and analysed. The data were compared with results obtained for a similarly produced commercial beer. In conclusion, despite significant variation between harvest years, Mandarina Bavaria appears not to contain outstanding amounts of free thiols or thiol S‐conjugates. Its S‐conjugate pool is sufficient, however, to bring 3SHol above its odour threshold. This work also suggests that since 3S4MPol was found near or above its threshold in most late‐hopped beers it does not originate from hops and that malt may be its main contributor. © 2021 The Institute of Brewing & Distilling
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Optimised processing of faba bean (Vicia faba L.) kernels as a brewing adjunct
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2020-12-28 , DOI: 10.1002/jib.632
Pulse (Fabaceae) grains, such as peas and beans, are derived from crops that are usually cultivated in the absence of mineral nitrogen fertiliser as these crops can obtain their nitrogen requirement naturally from the air via biological nitrogen fixation. Therefore, pulses present a significantly lower greenhouse gas (GHG) footprint than crops demanding nitrogen fertiliser, whilst also offering significant quantities of starch for the brewing and distilling industries. Mitigation of agriculture derived GHG emissions through utilisation of pulses can have a positive environmental impact. To this end, the potential of exploiting dry, dehulled faba bean (Vicia faba L.) kernel flour as an adjunct for beer production was evaluated. The impact of different temperature regimes and commercial enzymes were assessed for their effect on wort: viscosity; run‐off rate; primary amino nitrogen content and, fermentability. Faba beans demonstrated insufficient endogenous enzyme capacity for starch conversion and generated a viscous wort. However, using a stepped temperature mashing regime and exogenous enzyme additions, the faba bean wort was comparable in processability and fermentability to that of 100% malted barley wort. The faba based beer and co‐product qualities demonstrate the environmental, nutritional and commercial potential of pulses in brewing. © 2020 The Authors. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling
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Optimisation of alkaline extraction of protein from brewer’s spent grain
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2022-09-07 , DOI: 10.1002/jib.703
Extraction of proteins from industrial residues is a potential source for animal feed. Alkaline extraction combined with isoelectric precipitation may be a useful method for isolating protein from brewer’s spent grain (BSG), an abundant by-product from the brewing industry. The objective of this study was to examine the effect of temperature (30, 45 and 60°C), time (30, 60, 120 and 180 minutes), agitation (shaking and stirring), precipitation salinity (0.5 M sodium chloride), isolation mode (freeze drying and precipitation), pre-treatment (defatting and delignification) and repeated extraction on the protein yield and protein content from BSG. Generally, the protein content decreased while protein yield increased with increasing extraction temperatures. Yield and content were maximised after 30 minutes reaching the highest protein content at 30oC (54.8%) and the highest protein yield at 60oC (10.5%). Precipitation with 0.5 M sodium chloride reduced the protein content to 36.4% and the yield to 4.2%. Freeze drying combined with triple extraction yielded a protein content of 20-25%, together with a relatively high protein yield (ca. 45-50%). Delignification increased the protein content from 27% to 32% whereas defatting reduced the overall protein yield from 45% to 38%. Combining isoelectric precipitation and single extraction was associated with a higher protein content (40-55%) but poor protein yields (5-10%). In the light of these findings, further research is required to establish conditions that maximise both the protein content and yield. © 2022 The Institute of Brewing & Distilling.
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Pyridoxine and folates during small and large scale brewing
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-03-17 , DOI: 10.1002/jib.645
Beer contains the vitamins pyridoxine (B6) and folates (B9); their content is variable and depends on several factors. The aim of this study was to investigate the level of these vitamins during large and small scale brewing so as to identify the steps that can influence their levels in the final product. A Golden Ale and Scottish Ale were brewed at sales gravity in a 12 hL plant and a Gold Lager from a bottom fermented high gravity wort at a commercial scale. The levels of pyridoxine at mash‐in differed between the brewing processes, due to the different malt used. Pyridoxine levels decreased during mashing while the pyridoxamine concentration remained constant. Although an increase of pyridoxine was observed after the fermentation, its level decreased in the final beers from the large scale process reflecting dilution and pasteurisation. With regard to folates, the levels increased during mashing, decreased after wort boiling and increased during fermentation. This study showed that both pyridoxine and folates were solubilised during the process and remained in the final product. © 2021 The Institute of Brewing & Distilling
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, ORGANIC 有机化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.60 120 Science Citation Index Science Citation Index Expanded Not
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